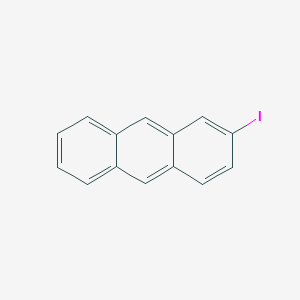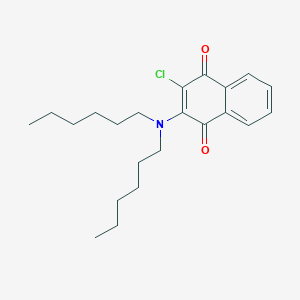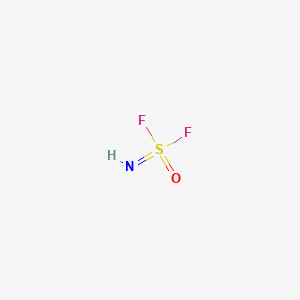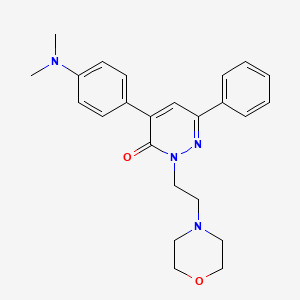![molecular formula C15H14N2O3 B14706169 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one CAS No. 13615-24-2](/img/structure/B14706169.png)
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and a methylanilino group (-NH-CH3) attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4’-Chloro-3’-nitroacetophenone with methylamine . The reaction typically takes place under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methylanilino group can be oxidized to form corresponding oxides or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
- 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
These compounds share similar structural features but differ in the substituents attached to the phenyl ring
Eigenschaften
CAS-Nummer |
13615-24-2 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1-[4-(4-methylanilino)-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-6-13(7-4-10)16-14-8-5-12(11(2)18)9-15(14)17(19)20/h3-9,16H,1-2H3 |
InChI-Schlüssel |
ZQXSWSOWVIENQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



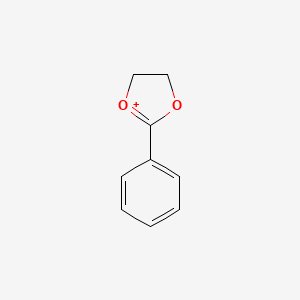
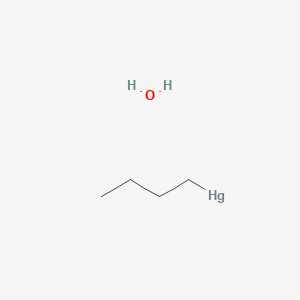


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
